1,5-Dichloro-3-methylisoquinoline
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Overview
Description
1,5-Dichloro-3-methylisoquinoline is a chemical compound with the molecular formula C10H7Cl2N. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.
Mechanism of Action
Target of Action
1,5-Dichloro-3-methylisoquinoline is an isoquinoline derivative Isoquinolines are generally known to interact with cellular receptors, enzymes, and ion channels . These interactions can lead to various biological effects depending on the specific isoquinoline compound and its targets.
Mode of Action
Isoquinolines typically exert their effects by binding to their targets and modulating their activity . This can result in changes in cellular signaling pathways, gene expression, and other cellular processes.
Biochemical Pathways
Isoquinolines can affect various biochemical pathways depending on their specific targets . For example, some isoquinolines can affect pathways related to cell growth and proliferation, inflammation, and neurotransmission .
Pharmacokinetics
For example, the molecular weight of this compound is 212.08 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
The effects of isoquinolines can vary widely depending on their specific targets and the cells or tissues in which these targets are expressed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the cells or tissues in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with terminal alkynes in the presence of a palladium catalyst. This method provides isoquinolines in excellent yields and short reaction times . Another method involves the use of copper-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produce isoquinolines via N atom transfer and a three-component cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to dihydroisoquinolines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
1,5-Dichloro-3-methylisoquinoline has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another aromatic heterocyclic compound with a similar structure but different substitution pattern.
Isoquinoline: The parent compound of 1,5-Dichloro-3-methylisoquinoline, lacking the chloro and methyl substituents.
3,5,6,7,8-Pentachloroisoquinoline: A highly chlorinated derivative with different chemical properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its dichloro and methyl groups influence its electronic properties and interactions with other molecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,5-dichloro-3-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-8-7(10(12)13-6)3-2-4-9(8)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQKGSKZUGUGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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